molecular formula C14H14N2O2S B2912718 4-(3-hydroxyphenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one

4-(3-hydroxyphenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one

Cat. No.: B2912718
M. Wt: 274.34 g/mol
InChI Key: BJTGVSGWTIUCSM-UHFFFAOYSA-N
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Description

4-(3-Hydroxyphenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one ( 850916-11-9) is a synthetic compound based on the privileged 4(3H)-quinazolinone (4(3H)-QLO) scaffold. This scaffold is widely recognized in medicinal chemistry as a "privileged structure" for drug discovery due to its presence in numerous natural products and its capacity for diverse biological activities . The molecular formula is C 14 H 14 N 2 O 2 S, with an exact mass of 274.08 g/mol . The core 4(3H)-quinazolinone structure is a benzopyrimidone alkaloid analog known for its significant research value in oncology and infectious disease studies. Derivatives have demonstrated promising biological features, including anticancer, anti-inflammatory, antiviral, antimalarial, antibacterial, and antifungal properties . Specifically, quinazolinone-based molecules are investigated as potential inhibitors of critical protein targets such as Polo-like Kinase 1 (Plk1), various tyrosine kinases (e.g., EGFR, VEGFR-2), and other enzymes crucial for cell proliferation and survival . The 2-thioxo (sulfanylidene) modification, as present in this compound, is a key functional group that has been integral in the development of novel inhibitors targeting kinase domains . This product is supplied with a minimum purity of 90%+ . It is intended For Research Use Only (RUO) and is not approved for human or veterinary diagnostic, therapeutic, or any other personal use. Researchers are encouraged to handle this material with the care appropriate for all laboratory chemicals.

Properties

IUPAC Name

4-(3-hydroxyphenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c17-9-4-1-3-8(7-9)13-12-10(15-14(19)16-13)5-2-6-11(12)18/h1,3-4,7,13,17H,2,5-6H2,(H2,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTGVSGWTIUCSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(NC(=S)N2)C3=CC(=CC=C3)O)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-hydroxyphenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxybenzaldehyde with a suitable amine to form an intermediate Schiff base, followed by cyclization and introduction of the sulfanylidene group under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions. The choice of solvents, catalysts, and purification methods are crucial to achieving high efficiency and cost-effectiveness in large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(3-hydroxyphenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The sulfanylidene group can be reduced to a thiol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Thiols and related derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

4-(3-hydroxyphenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-hydroxyphenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, while the sulfanylidene group can form covalent bonds with nucleophilic residues in proteins.

Comparison with Similar Compounds

Substituent Variations in Quinazolinone Derivatives

The target compound shares a quinazolinone scaffold with SC-558 analogs (1a–f) described in . These analogs feature a sulfonamide group (SO₂NH₂) and substituents (X = H, CH₃, OCH₃, Br, Cl, or (C=O)OCH₂CH₃) at the phenyl ring (Fig. 1). Key differences include:

Compound Substituent (X) Sulfur Group Type Potential Impact on Properties
Target Compound 3-hydroxyphenyl Sulfanylidene (C=S) Enhanced H-bonding, moderate lipophilicity
SC-558 Analogs (1a–f) Halogens, alkoxy, etc. Sulfonamide (SO₂NH₂) Variable solubility, electronic effects
  • Sulfur Group Differences : The sulfanylidene group in the target compound is a thione (C=S), which is less polar than the sulfonamide group (SO₂NH₂) in 1a–f. This may reduce water solubility but improve membrane permeability.
  • Substituent Effects : The 3-hydroxyphenyl group in the target compound contrasts with electron-withdrawing (e.g., Cl, Br) or bulky (e.g., OCH₃) groups in 1a–f. The hydroxyl group may enhance solubility and binding affinity via hydrogen bonding .

Sulfur-Containing Heterocycles

provides structural data for 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde , which contains a sulfanyl (S–C) group . Comparative insights:

Feature Target Compound 5-(3-Chlorophenylsulfanyl) Derivative
Sulfur Configuration Thione (C=S) Sulfanyl (S–C)
Electronic Effects Electron-withdrawing (C=S) Electron-donating (S–C)
Conformational Impact Rigid thiocarbonyl Flexible sulfide linkage

The thione group in the target compound may stabilize the quinazolinone core via resonance, whereas the sulfanyl group in ’s compound allows for greater rotational freedom .

Research Findings and Implications

Structural and Electronic Properties

  • Hydrogen-Bonding Capacity : The 3-hydroxyphenyl group in the target compound likely improves solubility and target engagement compared to halogenated analogs (e.g., 1d–e) .
  • Sulfur-Driven Reactivity : The sulfanylidene group’s thiocarbonyl configuration may enhance electrophilicity, facilitating covalent interactions absent in sulfonamide or sulfanyl analogs.

Pharmacological Hypotheses

  • Bioavailability : The hydroxyl group may counteract the lipophilicity of the bicyclic system, balancing absorption and metabolism.

Biological Activity

4-(3-Hydroxyphenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula for this compound is C14H14N2O2S. The structure features a quinazoline core with a hydroxyl group and a sulfanylidene moiety that contribute to its biological activity.

Research indicates that this compound exhibits several biological activities primarily through the following mechanisms:

  • Tyrosinase Inhibition : The compound has been evaluated for its inhibitory effects on tyrosinase (TYR), an enzyme crucial in melanin biosynthesis. Inhibition of TYR can lead to decreased melanin production, making it a potential agent for treating hyperpigmentation disorders.
  • Antioxidant Activity : The compound demonstrates antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is vital for protecting cells from damage caused by reactive oxygen species (ROS).
  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against various bacterial strains.

Tyrosinase Inhibition Studies

In vitro studies have shown that this compound significantly inhibits TYR activity. For example:

  • At a concentration of 25 μM, the compound exhibited an 88% inhibition of TYR activity in B16F10 cells stimulated with α-MSH (alpha-melanocyte-stimulating hormone) .
  • Comparatively, kojic acid—a well-known TYR inhibitor—showed only a 17% inhibition at the same concentration .

Antioxidant Activity

The antioxidant capacity of the compound was assessed using the ABTS radical scavenging assay. The effective concentration (EC50) values were determined as follows:

CompoundEC50 (μM)
This compound9.0 ± 0.3
Positive Control9.0 ± 0.5

These results indicate that the compound has comparable or superior antioxidant activity relative to established standards .

Antimicrobial Activity

While specific data on antimicrobial efficacy is limited in current literature for this particular compound, related phenolic compounds have shown promise against various bacterial strains in previous studies. This suggests potential for further investigation into the antimicrobial properties of this compound .

Case Studies

A recent study explored the synthesis and biological evaluation of similar compounds derived from hydroxyphenyl derivatives. These studies highlighted the importance of structural modifications in enhancing biological activity and specificity toward target enzymes like TYR .

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